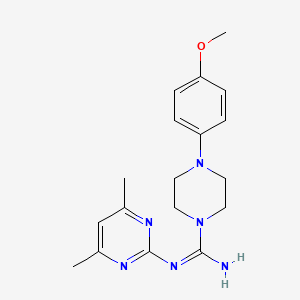
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one, also known as FLPD, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. FLPD is a diazepan derivative that has been synthesized using various methods and has been evaluated for its biological activities.
作用机制
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one may also interact with other neurotransmitter systems, such as the glutamate and dopamine systems.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been shown to have anti-inflammatory and analgesic effects in animal models. 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one is its potential therapeutic properties, which could lead to the development of new treatments for neurological disorders. However, one limitation of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one is its limited availability, which could make it difficult to conduct large-scale studies.
未来方向
There are several future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one, including:
1. Further studies on the mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one to better understand its potential therapeutic properties.
2. Studies on the pharmacokinetics and pharmacodynamics of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one to determine its optimal dosage and administration route.
3. Studies on the safety and toxicity of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one to determine its potential side effects.
4. Studies on the efficacy of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Studies on the potential use of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one in combination with other drugs for the treatment of neurological disorders.
合成方法
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot method involves the reaction of 4-fluorobenzyl chloride, isopropylamine, and pyridine-2-carboxylic acid with a diazepan intermediate to produce 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one. The multi-step synthesis method involves the synthesis of the diazepan intermediate, which is then reacted with the other reagents to produce 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one.
科学研究应用
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anxiolytic effects. 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has also been evaluated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-2-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)18-5-3-4-11-23-18)12-10-20(26)25(19)13-16-6-8-17(22)9-7-16/h3-9,11,15,19H,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNBPVSVXEDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485938.png)
amine dihydrochloride](/img/structure/B5485939.png)

![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5485949.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5485965.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5485973.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5485977.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(piperidin-4-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5485979.png)

![7-acetyl-6-ethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485996.png)

![5-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B5486007.png)